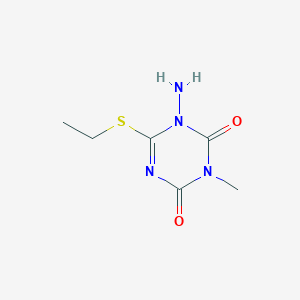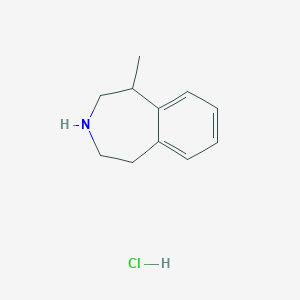
4-(3,5-bis((E)-4-Hydroxy-3-Methoxystyryl)-1H-pyrazol-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-bis((E)-4-Hydroxy-3-Methoxystyryl)-1H-pyrazol-1-yl)benzoic acid is a complex organic compound with a unique structure that includes a pyrazole ring and multiple hydroxyl and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-bis((E)-4-Hydroxy-3-Methoxystyryl)-1H-pyrazol-1-yl)benzoic acid typically involves multiple steps, including the formation of the pyrazole ring and the subsequent attachment of the styryl and benzoic acid groups. Common synthetic routes may involve the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-bis((E)-4-Hydroxy-3-Methoxystyryl)-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the double bonds in the styryl groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the double bonds would yield saturated compounds.
Scientific Research Applications
4-(3,5-bis((E)-4-Hydroxy-3-Methoxystyryl)-1H-pyrazol-1-yl)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(3,5-bis((E)-4-Hydroxy-3-Methoxystyryl)-1H-pyrazol-1-yl)benzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and benzoic acid derivatives, such as:
- 3,5-bis(hydroxymethyl)benzoate
- 4-[3,5-bis(trimethylsilyl)benzamido] benzoic acid
Uniqueness
What sets 4-(3,5-bis((E)-4-Hydroxy-3-Methoxystyryl)-1H-pyrazol-1-yl)benzoic acid apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
1297655-06-1 |
|---|---|
Molecular Formula |
C28H24N2O6 |
Molecular Weight |
484.49996 |
Synonyms |
4-(3,5-bis((E)-4-Hydroxy-3-Methoxystyryl)-1H-pyrazol-1-yl)benzoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Boc-3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylic acid](/img/structure/B1142779.png)
